molecular formula C18H29N7O2 B5654053 3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide

3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide

Cat. No. B5654053
M. Wt: 375.5 g/mol
InChI Key: LGQPYWMBVQJCHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine and pyrimidine derivatives involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. These methods yield compounds with potential anti-angiogenic, DNA cleavage, and antimicrobial activities, showcasing the versatility of their synthesis routes (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques like FTIR, NMR, and mass spectral analysis. These structures often contain piperazine and pyrimidine rings as core elements, contributing to their biological activities (Mallesha et al., 2012).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their reactivity and biological activities, suggesting a direct correlation between chemical structure and pharmacological effects (Kambappa et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of similar compounds are determined by their molecular structure, specifically the arrangement and types of functional groups present. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications (Hattori & Kinoshita, 1979).

Chemical Properties Analysis

The chemical properties, including the reactivity towards nucleophiles and electrophiles, are influenced by the compound's structural features. These properties are essential for the synthesis of derivatives with enhanced biological activities and for understanding their mechanism of action (Krishnamurthy et al., 2011).

properties

IUPAC Name

3-[4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O2/c1-13-11-15(21-17(19)20-13)23-7-9-24(10-8-23)16(26)14-5-4-6-25(12-14)18(27)22(2)3/h11,14H,4-10,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQPYWMBVQJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCN(CC2)C(=O)C3CCCN(C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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